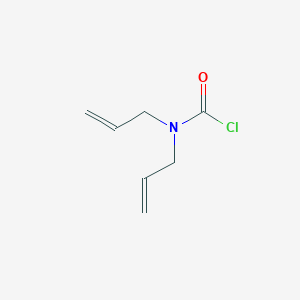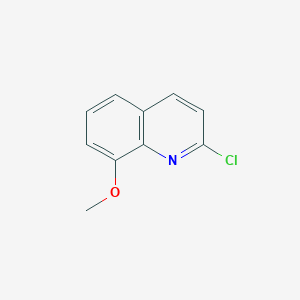
1,1-二苯基-2-硫脲
描述
It is a white crystalline solid that is slightly soluble in water but highly soluble in organic solvents such as ethanol, diethyl ether, and chloroform . This compound is a derivative of thiourea and is commonly used in various industrial applications, including as a vulcanization accelerator for rubber and a stabilizer for polyvinyl chloride (PVC) and polyvinylidene chloride (PVDC) .
科学研究应用
1,1-Diphenyl-2-thiourea has a wide range of applications in scientific research:
准备方法
1,1-Diphenyl-2-thiourea can be synthesized through several methods:
Condensation Reaction: One common method involves the condensation of aniline with carbon disulfide in the presence of a base.
Thioacylation: Another method involves the reaction of amines with isocyanates or thioisocyanates in an aqueous medium.
Industrial Production: On an industrial scale, the compound is typically produced by reacting aniline with carbon disulfide under controlled conditions to ensure high yield and purity.
化学反应分析
1,1-Diphenyl-2-thiourea undergoes various chemical reactions, including:
Substitution: The compound can undergo substitution reactions with various reagents to form different derivatives.
Reduction: It can be reduced to form corresponding amines under specific conditions.
作用机制
The mechanism of action of 1,1-Diphenyl-2-thiourea involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: The compound has been shown to inhibit enzymes such as α-amylase, α-glucosidase, acetylcholinesterase, and butyrylcholinesterase. This inhibition can lead to various biological effects, including antibacterial and antioxidant activities.
Metal Complexation: Due to the presence of nitrogen and sulfur atoms, 1,1-Diphenyl-2-thiourea can form stable complexes with metal ions, which can enhance its biological activity.
相似化合物的比较
1,1-Diphenyl-2-thiourea can be compared with other similar compounds, such as:
1,3-Diphenylurea: Unlike 1,1-Diphenyl-2-thiourea, this compound has an oxygen atom instead of a sulfur atom, which affects its chemical properties and reactivity.
N-Phenylthiourea: This compound has a similar structure but with only one phenyl group attached to the thiourea moiety.
N,N’-Dimethylthiourea: This compound has methyl groups instead of phenyl groups, which significantly alters its chemical behavior and applications.
1,1-Diphenyl-2-thiourea is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities.
属性
IUPAC Name |
1,1-diphenylthiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2S/c14-13(16)15(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H,(H2,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPZXQVCYHDMIIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6063228 | |
| Record name | Thiourea, N,N-diphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6063228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>34.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24806350 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
3898-08-6 | |
| Record name | N,N-Diphenylthiourea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3898-08-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Diphenyl-2-thiourea | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003898086 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1-Diphenylthiourea | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49187 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Thiourea, N,N-diphenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Thiourea, N,N-diphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6063228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1-diphenylthiourea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.317 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,1-DIPHENYL-2-THIOUREA | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MPJ2UNH7EF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of 1,1-Diphenylthiourea?
A: 1,1-Diphenylthiourea (also known as 1,1-Diphenyl-2-thiourea) has the molecular formula C13H12N2S and a molecular weight of 228.31 g/mol. The crystal structure reveals that the thiono and carbonyl groups adopt an anti disposition with respect to the central C–N bond. The two phenyl rings attached to the nitrogen atom are twisted relative to each other. [, ]
Q2: How does 1,1-Diphenylthiourea interact with mineral surfaces in flotation applications?
A: Studies show that 1,1-Diphenylthiourea exhibits strong adsorption onto the surface of galena (lead sulfide), a crucial characteristic for its use as a flotation collector. This adsorption is attributed to the interaction between the sulfur atom of the thiourea group and lead atoms on the galena surface. []
Q3: Is there evidence of different binding affinities of 1,1-Diphenylthiourea towards different metal sulfides?
A: Yes, research indicates that 1,1-Diphenylthiourea exhibits a stronger affinity for galena compared to sphalerite (zinc sulfide). This selectivity is crucial for the separation of galena from sphalerite in mineral processing. Density Functional Theory (DFT) calculations suggest that this difference in affinity might be related to the stronger hydrophilicity of sphalerite compared to galena. []
Q4: Can 1,1-Diphenylthiourea be oxidized, and what are the potential products?
A: Yes, 1,1-Diphenylthiourea can undergo oxidation reactions. For instance, when reacted with iron(III) chloride, it forms tetramethylformamidinium disulfide μ-oxo-bis-[trichloroferrate(III)]. This reaction highlights the susceptibility of the thiourea group to oxidation and the potential for forming disulfide bonds. [, ]
Q5: Has 1,1-Diphenylthiourea been incorporated into larger molecular structures for specific applications?
A: Yes, derivatives of 1,1-Diphenylthiourea have been used as ancillary ligands in the synthesis of iridium(III) cyclometalated complexes. These complexes, incorporating a unique four-membered Ir–S–C–N backbone, show promise in the development of organic light-emitting diodes (OLEDs) due to their saturated red emission properties. []
Q6: Are there any known analytical techniques used to characterize and quantify 1,1-Diphenylthiourea?
A: While specific analytical methods aren't detailed in the provided abstracts, techniques like X-ray crystallography are used to determine the crystal structure of 1,1-Diphenylthiourea and its derivatives. [, ] Additionally, techniques like Fourier-transform infrared spectroscopy (FTIR) and X-ray photoelectron spectroscopy (XPS) are likely employed to study the interaction of 1,1-Diphenylthiourea with mineral surfaces. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















